3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride
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Overview
Description
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁BrClFN₂ and a molecular weight of 317.59 g/mol . It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .
Scientific Research Applications
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride include:
- 3-bromo-4-fluoroaniline
- 4-fluoro-N-(pyridin-4-ylmethyl)aniline
- 3-bromo-N-(pyridin-4-ylmethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBRNYPOFTRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NC=C2)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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